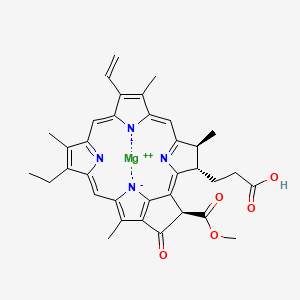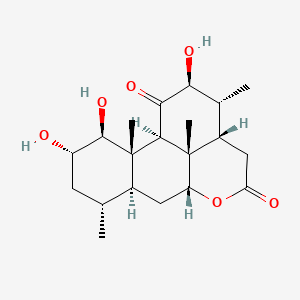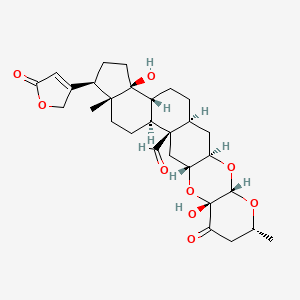
Quadricyclane
Vue d'ensemble
Description
]heptane, is a highly strained, multi-cyclic hydrocarbon with the molecular formula C_7_H_8_. It is a white, volatile, colorless liquid that is insoluble in water. The compound is known for its significant strain energy of 78.7 kcal/mol, which makes it an interesting subject of study in organic chemistry .
Applications De Recherche Scientifique
Quadricyclane has several scientific research applications, including:
Solar Energy Storage: The conversion of norbornadiene to this compound and back is used to store solar energy. .
High-Energy-Density Fuels: This compound’s high energy content makes it a potential additive for propellants and fuels.
Photocatalysis: It is used in the photocatalytic synthesis of high-energy-density fuels, which are important for aerospace applications.
Vacuum Ultraviolet Absorption Studies: High-level studies of the singlet states of this compound have been conducted using vacuum ultraviolet absorption spectroscopy.
Mécanisme D'action
Target of Action
Quadricyclane is a strained, multi-cyclic hydrocarbon Instead, its primary targets are light and heat, which can trigger its transformation into norbornadiene .
Mode of Action
The interaction of this compound with its targets involves a photochemical reaction. Upon exposure to UV radiation of around 300 nm, this compound can convert into norbornadiene . This conversion is accompanied by the liberation of ring strain energy in the form of heat . The process is reversible, and norbornadiene can convert back into this compound .
Biochemical Pathways
Its transformation into norbornadiene and vice versa involves two competing pathways . The fast pathway, which takes less than 100 femtoseconds, involves effective coupling to valence electronic states . The slow pathway, which takes several hundred femtoseconds, involves initial motions across Rydberg states .
Pharmacokinetics
It’s worth noting that this compound is a volatile colorless liquid with a high strain energy . It is insoluble in water and has a density of 0.982 g/cm³ .
Result of Action
The primary result of this compound’s action is the release of stored energy. When this compound converts back to norbornadiene, it releases the energy stored during the initial conversion . This energy release has been proposed for use in molecular solar thermal energy storage systems .
Action Environment
The action of this compound is influenced by environmental factors such as light and temperature. UV radiation triggers the conversion of this compound into norbornadiene . The stability of this compound also depends on the temperature, as it undergoes thermal decomposition at relatively low temperatures (less than 400 °C) . Moreover, the efficiency of the norbornadiene-quadricyclane photoswitch for molecular solar thermal energy storage can be affected by various environmental factors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Quadricyclane is typically synthesized through the photochemical isomerization of norbornadiene (bicyclo[2.2.1]hepta-2,5-diene). This process involves the irradiation of norbornadiene in the presence of a photosensitizer such as Michler’s ketone or ethyl Michler’s ketone. Other sensitizers like acetone, benzophenone, and acetophenone can also be used, though they generally result in lower yields .
Industrial Production Methods
A continuous process for producing high-purity this compound involves a reaction-rectification integral process or a reaction followed by rectification process. These methods use a composite catalyst, which is a blend of an organic photosensitizer and a solid photocatalyst. The process ensures a short residence time for reactants, producing highly pure this compound and reducing the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Quadricyclane undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Although less common, reduction reactions can also be performed on this compound.
Substitution: This compound can undergo substitution reactions, particularly with dienophiles to form 1:1 adducts
Common Reagents and Conditions
Acetic Acid: This compound reacts readily with acetic acid to produce a mixture of nortricyclyl acetate and exo-norbornyl acetate.
Dienophiles: It reacts with various dienophiles to form 1:1 adducts.
Major Products
The major products formed from these reactions include nortricyclyl acetate, exo-norbornyl acetate, and various 1:1 adducts with dienophiles .
Comparaison Avec Des Composés Similaires
Quadricyclane is often compared with norbornadiene, its isomer. Both compounds are used in solar thermal energy storage due to their ability to undergo reversible isomerization. this compound has a higher strain energy and is more stable at low temperatures compared to norbornadiene . Other similar compounds include various substituted norbornadienes and quadricyclanes, which have been studied for their potential in solar thermal storage .
Propriétés
IUPAC Name |
tetracyclo[3.2.0.02,7.04,6]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8/c1-2-4-5(2)7-3(1)6(4)7/h2-7H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZUEIPKRRSMGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C2C4C1C34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30182121 | |
| Record name | Quadricyclane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30182121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
278-06-8 | |
| Record name | Tetracyclo[3.2.0.02,7.04,6]heptane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=278-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quadricyclane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000278068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quadricyclane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30182121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetracyclo[2.2.1.02,6.03,5]heptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.450 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUADRICYCLANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E0K9BG24C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of quadricyclane?
A1: this compound has the molecular formula C7H8 and a molecular weight of 92.14 g/mol. [, , ]
Q2: Is there spectroscopic data available for this compound?
A2: Yes, several studies have investigated the spectroscopic properties of this compound. For instance, researchers have used techniques like NMR spectroscopy, IR spectroscopy, UV-visible spectroscopy, and photoelectron spectroscopy to characterize this compound and its derivatives. [, , , , , , ]
Q3: What makes this compound unique structurally?
A3: this compound possesses a highly strained, cage-like structure composed of four fused cyclopropane rings. This inherent strain contributes to its high energy content and unique reactivity. [, , , ]
Q4: What is the most well-known reaction of this compound?
A4: this compound readily undergoes a thermal rearrangement to its more stable valence isomer, norbornadiene. This reaction is highly exothermic, making the this compound-norbornadiene system attractive for solar energy storage applications. [, , , , , , , ]
Q5: How does the rate of this compound-norbornadiene isomerization vary?
A5: The rate of isomerization is highly dependent on several factors, including temperature, solvent, and the presence of catalysts. Various transition metal complexes, acids, and even surfaces like alumina have been shown to catalyze this reaction. [, , , , , ]
Q6: Can you elaborate on the catalytic mechanisms involved in the this compound-norbornadiene isomerization?
A6: Different catalysts operate through distinct mechanisms. Some, like certain rhodium complexes, proceed via a chelotropic mechanism involving coordination of the metal center to the strained cyclopropane bonds of this compound. Others, such as certain copper and tin compounds, have been proposed to function through electron-transfer catalysis. [, ]
Q7: What are some other notable reactions of this compound?
A7: Beyond isomerization to norbornadiene, this compound readily participates in cycloaddition reactions with various dienophiles, exhibiting bis-homo-diene character. It can also undergo hydration in aqueous environments, yielding a mixture of alcohols. [, , , ]
Q8: What are the potential applications of this compound beyond energy storage?
A8: The unique reactivity of this compound makes it intriguing for various applications beyond energy storage. Researchers have explored its use in drug design, leveraging its ability to release heat upon isomerization to norbornadiene. It has also been investigated for its potential in molecular switches and sensors. [, , ]
Q9: How has computational chemistry been employed to study this compound?
A9: Computational methods, including density functional theory (DFT) and ab initio calculations, have been instrumental in understanding the electronic structure, reactivity, and reaction mechanisms associated with this compound and its derivatives. For example, researchers have used these techniques to investigate the energetics of the this compound-norbornadiene isomerization, the nature of intermediates involved, and the influence of substituents. [, , , , ]
Q10: Have any quantitative structure-activity relationship (QSAR) models been developed for this compound derivatives?
A10: While QSAR models specifically for this compound are less common, computational studies have systematically investigated the impact of substituents on properties like absorption spectra, energy storage capacity, and thermal back-conversion barriers. These studies provide valuable insights for designing this compound derivatives with tailored properties. []
Q11: Are there any specific regulations or guidelines for handling this compound?
A13: Given its flammable nature and potential toxicity, this compound should be handled with caution. Specific safety data sheets (SDS) should be consulted for safe handling and disposal procedures. As a relatively new compound for potential large-scale applications, specific regulations are still under development. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[3,4-Dihydroxy-5-[6-O-(3,4-dihydroxy-trans-cinnamoyl)-beta-D-glucopyranosyloxy]phenyl]-3-(beta-D-glucopyranosyloxy)-5-[6-O-(3,4-dihydroxy-cis-cinnamoyl)-beta-D-glucopyranosyloxy]-7-hydroxy-1-benzopyrylium](/img/structure/B1213356.png)


![[2-(Butan-2-yl)-4,4-dimethyl-2-pentyl-1,3-oxazolidin-3-yl]oxidanyl](/img/structure/B1213363.png)




